molecular formula C10H22N2O B14301011 N-[2-(Dimethylamino)ethyl]hexanamide CAS No. 114011-25-5

N-[2-(Dimethylamino)ethyl]hexanamide

Cat. No.: B14301011
CAS No.: 114011-25-5
M. Wt: 186.29 g/mol
InChI Key: UCMIHHNXXZIFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)ethyl]hexanamide is an organic compound with the molecular formula C12H27N3O It is a derivative of hexanamide, where the hexanamide moiety is substituted with a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hexanoyl chloride+N,N-dimethylethylenediamineThis compound+HCl\text{Hexanoyl chloride} + \text{N,N-dimethylethylenediamine} \rightarrow \text{this compound} + \text{HCl} Hexanoyl chloride+N,N-dimethylethylenediamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hexanoic acid and dimethylaminoethanol.

    Reduction: Formation of N-[2-(Dimethylamino)ethyl]hexylamine.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylhexanamide: Similar structure but lacks the ethyl group.

    N,N-Diethylhexanamide: Similar structure but with ethyl groups instead of methyl groups.

    Hexanamide: The parent compound without any substitutions.

Uniqueness

N-[2-(Dimethylamino)ethyl]hexanamide is unique due to the presence of both the hexanamide and dimethylaminoethyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

CAS No.

114011-25-5

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]hexanamide

InChI

InChI=1S/C10H22N2O/c1-4-5-6-7-10(13)11-8-9-12(2)3/h4-9H2,1-3H3,(H,11,13)

InChI Key

UCMIHHNXXZIFRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.